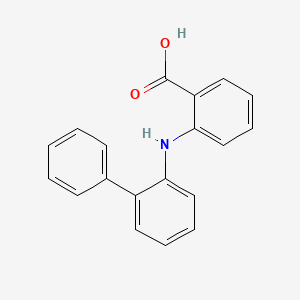
N-(2-Biphenyl)anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Biphenyl)anthranilic acid: is an organic compound that belongs to the class of anthranilic acids. It is characterized by the presence of a biphenyl group attached to the nitrogen atom of anthranilic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solid-Phase Synthesis: One of the common methods for preparing N-(2-Biphenyl)anthranilic acid involves solid-phase synthesis.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Biphenyl)anthranilic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, where the biphenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as quinones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Biphenyl)anthranilic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also used in the development of bioactive molecules .
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit anti-inflammatory, analgesic, and antipyretic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of materials with specific properties, such as high thermal stability and adsorption capacity .
Mecanismo De Acción
The mechanism of action of N-(2-Biphenyl)anthranilic acid involves its interaction with specific molecular targets. It acts on enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and alter cellular processes.
Comparación Con Compuestos Similares
Anthranilic Acid: The parent compound, anthranilic acid, shares a similar structure but lacks the biphenyl group.
Mefenamic Acid: A derivative of anthranilic acid, mefenamic acid is used as a non-steroidal anti-inflammatory drug.
Tranilast: Another derivative, tranilast, is used for its anti-allergic and anti-inflammatory properties.
Uniqueness: N-(2-Biphenyl)anthranilic acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C19H15NO2 |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13,20H,(H,21,22) |
Clave InChI |
YKXRPQKGOAZEFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
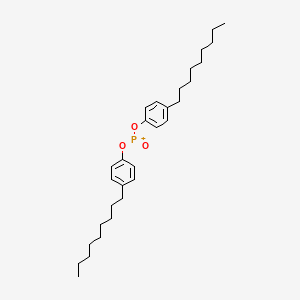
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
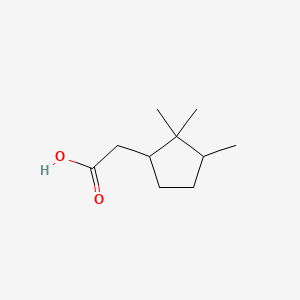
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
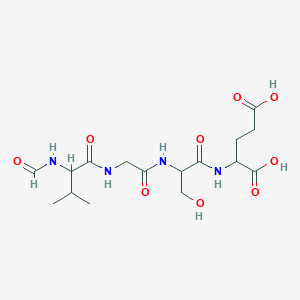
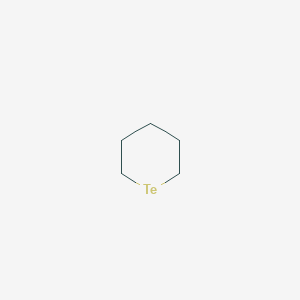
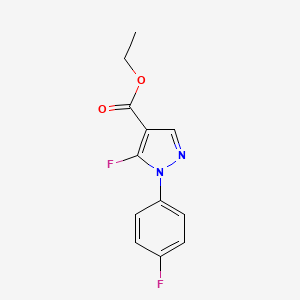
![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)

![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
